(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid
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Overview
Description
“(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid” is a compound used in proteomics research applications . It has been used in the synthesis of an electron-transport-type host for blue phosphorescent organic light-emitting diodes . The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .
Synthesis Analysis
The compound was synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core to develop a high triplet energy host . The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .Molecular Structure Analysis
The molecular formula of the compound is C12H9N3O3, and it has a molecular weight of 243.22 .Chemical Reactions Analysis
The compound was used as an electron-transport-type host mixed with a hole-transport-type 3,3’-di(9H-carbazol-9-yl)-1,1’-biphenyl (mCBP) host in the blue phosphorescent organic light-emitting diodes .Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H9N3O3 and a molecular weight of 243.22 .Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology and disease mechanisms.
Organic Light-Emitting Diodes (OLEDs)
The compound has been used as a host in the development of blue phosphorescent organic light-emitting diodes (PhOLEDs) . In this application, it serves as an electron-transport-type host mixed with a hole-transport-type host in the PhOLEDs .
3. Development of High Triplet Energy Hosts The compound has been used to develop a high triplet energy host . This is particularly useful in the field of organic electronics, where the control of triplet energy levels can influence the performance of devices such as OLEDs .
Exciplex Formation
The compound has been used in the study of exciplex formation . An exciplex is a type of excited state complex that can be formed by the interaction of a molecule in an excited state with a molecule in the ground state. This has implications in various fields, including photochemistry and materials science .
Mechanism of Action
Target of Action
It has been synthesized as an electron-transport-type host in the field of organic light-emitting diodes .
Mode of Action
The compound interacts with its targets by serving as an electron-transport-type host. It was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . This design allows it to facilitate the transport of electrons, contributing to the overall efficiency of the light-emitting diodes .
Biochemical Pathways
Its role as an electron-transport-type host suggests it may influence electron transport pathways within the context of organic light-emitting diodes .
Result of Action
The compound’s action as an electron-transport-type host contributes to the high external quantum efficiency of the blue phosphorescent organic light-emitting diodes . It helps to achieve over 20% efficiency at 1000 cd m−2 and low efficiency roll-off in the blue PhOLEDs .
properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-9(17)5-13-12-11-10(14-6-15-12)7-3-1-2-4-8(7)18-11/h1-4,6H,5H2,(H,16,17)(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLTURSFHDSGSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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